1-Butene, 1-(methylthio)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butene, 1-(methylthio)-, (Z)- is an organic compound with the molecular formula C5H10S. It is a type of butene with a methylthio group attached to the first carbon atom. The (Z)- configuration indicates that the substituents on the double bond are on the same side, which can affect the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butene, 1-(methylthio)-, (Z)- can be synthesized through various methods. One common approach involves the reaction of 1-butene with methylthiol in the presence of a catalyst. The reaction conditions typically include moderate temperatures and pressures to facilitate the addition of the methylthio group to the butene molecule.
Industrial Production Methods
In an industrial setting, the production of 1-butene, 1-(methylthio)-, (Z)- may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-Butene, 1-(methylthio)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated butane derivatives.
Substitution: Various substituted butenes depending on the nucleophile used.
Scientific Research Applications
1-Butene, 1-(methylthio)-, (Z)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing compounds and their biological activities.
Medicine: Research into potential therapeutic applications, such as the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butene, 1-(methylthio)-, (Z)- involves its interaction with various molecular targets. The methylthio group can participate in nucleophilic and electrophilic reactions, affecting the compound’s reactivity. The double bond in the butene moiety can undergo addition reactions, making the compound versatile in chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-Butene, 1-(methylthio)-, (E)-: The (E)- isomer has the substituents on opposite sides of the double bond, leading to different physical and chemical properties.
1-Butene, 1-chloro-, (Z)-: This compound has a chlorine atom instead of a methylthio group, resulting in different reactivity and applications.
1-Butene, 3-methyl-: The methyl group is attached to the third carbon, altering the compound’s properties and reactivity.
Uniqueness
1-Butene, 1-(methylthio)-, (Z)- is unique due to its specific configuration and the presence of the methylthio group
Properties
CAS No. |
17414-15-2 |
---|---|
Molecular Formula |
C5H10S |
Molecular Weight |
102.20 g/mol |
IUPAC Name |
(Z)-1-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C5H10S/c1-3-4-5-6-2/h4-5H,3H2,1-2H3/b5-4- |
InChI Key |
QOKMHYUWJKXWOV-PLNGDYQASA-N |
Isomeric SMILES |
CC/C=C\SC |
Canonical SMILES |
CCC=CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.